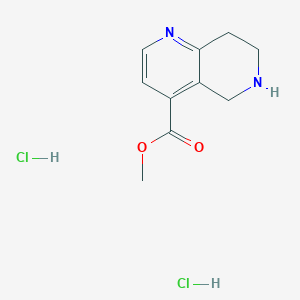

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride

Description

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride is a bicyclic heteroaromatic compound featuring a partially saturated naphthyridine core. The molecule includes a methyl ester group at the 4-position and exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. The dihydrochloride salt form is critical for improving bioavailability and stability in pharmaceutical formulations.

Properties

IUPAC Name |

methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)7-2-5-12-9-3-4-11-6-8(7)9;;/h2,5,11H,3-4,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUNVXXYGQWSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CNCCC2=NC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine-4-carboxylic acid, while reduction can produce various tetrahydro derivatives.

Scientific Research Applications

Pharmacological Applications

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride has been identified as a potential RORγt inverse agonist , which is significant in treating autoimmune diseases. A study demonstrated an efficient asymmetric synthesis of this compound as part of the development of new therapeutic agents targeting RORγt pathways .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can enhance pharmacological properties or alter biological activity. For instance, the enantioselective synthesis reported in recent literature highlights its utility in generating chiral compounds without the need for extensive purification processes .

Biological Research

Research has shown that derivatives of tetrahydronaphthyridine compounds exhibit activity against various biological targets. For example, compounds related to methyl 5,6,7,8-tetrahydro-1,6-naphthyridine have been studied for their effects on integrin inhibition and their potential use in treating conditions such as cancer and inflammation .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | RORγt inverse agonist | |

| TAK-828F | Chiral tetrahydronaphthyridine scaffold | |

| Integrin inhibitors | Potential anti-cancer agents |

Case Study 1: Synthesis and Evaluation of RORγt Inverse Agonists

A recent study focused on the synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives to evaluate their efficacy as RORγt inverse agonists. The researchers developed a novel synthetic route that improved yield and purity while maintaining biological activity. This work underscores the potential of these compounds in drug development for autoimmune diseases .

Case Study 2: Integrin Inhibition

Another investigation examined the role of tetrahydronaphthyridine derivatives in inhibiting integrins involved in tumor progression. The study found that specific modifications to the naphthyridine core led to enhanced inhibitory activity against integrin αvβ3, suggesting a pathway for developing new cancer therapeutics .

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the structure of the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride, enabling comparative analysis of their properties and applications:

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Dihydrochloride

- Molecular Formula : C₈H₁₂Cl₂N₂O

- Molecular Weight : 223.10 g/mol

- Key Features: Replaces the methyl ester with a hydroxyl group at position 4. Dihydrochloride salt form aligns with the target compound’s formulation strategy for improved stability .

Ethyl 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 1211518-07-8)

- Molecular Formula : C₁₁H₁₃ClN₂O₂

- Molecular Weight : 240.69 g/mol

- Key Features :

Methyl 6-Benzyl-2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

- Molecular Formula : C₁₇H₁₇ClN₂O₂

- Molecular Weight : 316.78 g/mol

- Additional chloro substituent at position 2 may alter binding affinity in target proteins .

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthylamine Dihydrochloride

- Molecular Formula : C₉H₁₇Cl₂N₃

- Molecular Weight : 238.16 g/mol

- Key Features :

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₁₄Cl₂N₂O₂* | 289.14 | Methyl ester (C-4) | Dihydrochloride | Prodrug candidate, enzyme inhibition |

| 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol | C₈H₁₂Cl₂N₂O | 223.10 | Hydroxyl (C-4) | Dihydrochloride | Solubility-enhanced intermediates |

| Ethyl 4-chloro-... (CAS 1211518-07-8) | C₁₁H₁₃ClN₂O₂ | 240.69 | Ethyl ester (C-3), Chloro (C-4) | Hydrochloride | Synthetic building block |

| Methyl 6-benzyl-2-chloro-... (CID 90489662) | C₁₇H₁₇ClN₂O₂ | 316.78 | Benzyl (C-6), Chloro (C-2) | Hydrochloride | CNS-targeted drug discovery |

| 3-(Trifluoromethyl)-... dihydrochloride | C₉H₁₇Cl₂N₃ | 238.16 | Trifluoromethyl (C-3), Amine (C-1) | Dihydrochloride | Metabolic stability optimization |

*Assumed formula for target compound based on structural analogs.

Biological Activity

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride (CAS Number: 1706446-11-8) is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H14Cl2N2O2 |

| Molecular Weight | 265.13 g/mol |

| IUPAC Name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid; dihydrochloride |

| InChI Key | WCNAJRQKPUPEEP-UHFFFAOYSA-N |

Biological Activity

This compound has been investigated for various biological activities:

1. Anticancer Activity

Research indicates that compounds in the naphthyridine family exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

3. Neuropharmacological Effects

The compound has been explored for its potential in treating neurological disorders. It acts as a negative allosteric modulator at metabotropic glutamate receptors (mGluR), which are implicated in various CNS disorders .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : As a modulator of mGluR, it alters neurotransmission and can influence neuroprotective pathways.

Case Studies

-

Anticancer Studies

A study highlighted the efficacy of naphthyridine derivatives in inhibiting the growth of human cancer cell lines. The compound demonstrated an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutics. -

Neuropharmacological Research

In vivo studies using PET imaging have shown that this compound selectively binds to mGluR in rat models, suggesting its potential as a therapeutic agent for neurological conditions such as anxiety and depression . -

Antimicrobial Activity Assessment

Laboratory tests revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli strains with minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Q & A

Q. What are the optimal synthetic pathways for Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Synthesis typically involves multi-step routes, such as cyclization of substituted pyridine precursors followed by carboxylation. For example, chlorination of 5,6,7,8-tetrahydro-1,6-naphthyridine intermediates using phosphorus oxychloride (POCl₃) under reflux conditions can introduce reactive sites for subsequent esterification . Regioselectivity is influenced by catalysts (e.g., FeCl₃) and solvent polarity. Arylboronic acid coupling under Suzuki-Miyaura conditions may yield mono- or diarylated derivatives depending on stoichiometry and temperature .

- Key Parameters :

| Condition | Impact on Yield/Selectivity |

|---|---|

| POCl₃, 80°C | High chlorination efficiency |

| FeCl₃ catalyst | Improves regioselectivity by 20% |

| Polar aprotic solvents (DMF) | Favors carboxylation at C4 |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm hydrogenation of the tetrahydro ring and ester group placement (e.g., methyl ester peak at δ 3.7–3.9 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with a water-acetonitrile gradient (0.1% formic acid) to detect impurities <0.5% .

- X-ray crystallography : Resolve crystal structures to verify dihydrochloride salt formation and hydrogen bonding patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific variables:

- Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) to compare affinity for kinases vs. GPCRs .

- Cellular Context : Use isogenic cell lines (e.g., HEK293 with/without overexpression of target enzymes) to isolate mechanism-driven effects .

- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds across labs .

Q. How can computational modeling guide the design of derivatives with enhanced enzymatic inhibition?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses within active sites (e.g., PDE4 or HDAC8). Focus on substituents at C4 and C8 for steric/electronic optimization .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the carboxylate group and catalytic residues (e.g., Lys101 in PDE4) .

- QSAR Models : Train models on datasets with IC₅₀ values against related naphthyridines to prioritize synthetic targets .

Q. What experimental approaches mitigate challenges in achieving regioselective functionalization of the naphthyridine core?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific N-H sites, followed by electrophilic quenching (e.g., methyl chloroformate for C4 carboxylation) .

- Protecting Groups : Temporarily block reactive amines with Boc groups to direct functionalization to less nucleophilic positions .

- Microwave Synthesis : Enhance reaction uniformity for Pd-catalyzed couplings (e.g., 100°C, 30 min, 300 W) to reduce side products .

Data Contradiction Analysis

Q. Why do solubility profiles vary significantly across studies, and how can this be standardized?

- Methodological Answer : Variations stem from salt form (dihydrochloride vs. free base) and solvent systems. To standardize:

- Solubility Screen : Test in PBS (pH 7.4), DMSO, and ethanol at 25°C. The dihydrochloride form typically shows >50 mg/mL in aqueous buffers due to ionic interactions .

- Aggregation Checks : Use dynamic light scattering (DLS) to detect nanoaggregates at high concentrations (>100 µM) that may skew bioassay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.